![molecular formula C20H31N5O2 B2435396 N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941995-28-4](/img/structure/B2435396.png)
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The reaction involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides) in the presence of a palladium catalyst.
Application of the Compound: The compound contains a boron atom, making it a potential candidate for SM coupling. Specifically, it can serve as an organoboron reagent in this reaction. The mild conditions and broad substrate scope of SM coupling make it valuable for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and materials.
References::- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
Biological Potential
Overview: Indole derivatives exhibit diverse biological activities, and their clinical applications are of interest. Let’s explore the potential of this compound in the context of biological activity.
Application of the Compound: While specific information about this exact compound is limited, indole derivatives have been studied for their pharmacological properties. For instance, indole-3-acetic acid (IAA), a natural plant hormone derived from tryptophan, plays a crucial role in plant growth and development. Although not directly related to the compound , understanding the biological potential of indole derivatives can guide further research.
References: 2. Review on the biological potential of indole derivatives
Antitumor Activity
Overview: Given the compound’s structure, it’s worth exploring its potential antitumor activity.
References: 3. Design, synthesis, and antitumor activity of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives
properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-23(2)17-8-4-15(5-9-17)18(25-12-10-24(3)11-13-25)14-21-19(26)20(27)22-16-6-7-16/h4-5,8-9,16,18H,6-7,10-14H2,1-3H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJNFJCOLNTBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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